Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate

Description

Systematic Nomenclature and Structural Features

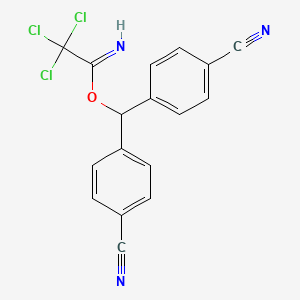

Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is a highly specialized organoimidate derivative with the systematic IUPAC name (4-cyanophenyl)methoxyazanide . Its molecular formula, C₁₇H₁₀Cl₃N₃O , reflects a complex architecture comprising two 4-cyanophenyl groups attached to a central methylene bridge, which is further bonded to a trichloroacetimidate functional group. The structural backbone can be visualized through its SMILES notation: ClC(Cl)(Cl)N=C(OC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)C#N)O , which highlights the connectivity of the trichloromethylimino group to the bis-aryloxy moiety.

A critical feature of this compound is its dual electron-withdrawing cyano (-C≡N) substituents on the phenyl rings, which significantly influence its electronic properties and reactivity. The trichloroacetimidate group, characterized by a nitrogen atom bonded to a trichloromethyl group and an oxygen atom, adopts a planar geometry due to resonance stabilization between the imino and carbonyl-like oxygen. This resonance delocalizes electron density across the N–C–O framework, rendering the compound a potent electrophile in synthetic applications.

Table 1: Key Molecular Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | (4-cyanophenyl)methoxyazanide |

| Molecular Formula | C₁₇H₁₀Cl₃N₃O |

| Molecular Weight | 441.6 g/mol |

| SMILES | ClC(Cl)(Cl)N=C(OC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)C#N)O |

Electronic Configuration and Molecular Geometry

The electronic structure of this compound is dominated by the synergistic effects of its substituents. The cyano groups on the phenyl rings withdraw electron density via inductive effects, polarizing the aromatic rings and enhancing the electrophilicity of the adjacent methylene oxygen. Concurrently, the trichloroacetimidate group exhibits partial double-bond character between the nitrogen and carbonyl carbon, as evidenced by its resonance hybrid structure. This delocalization stabilizes the molecule but also creates a reactive site for nucleophilic attack at the imino carbon.

Computational modeling of analogous trichloroacetimidates suggests a trigonal planar geometry around the nitrogen atom, with bond angles approximating 120° between the N–C–O and N–C–Cl bonds. The two 4-cyanophenyl groups adopt a near-orthogonal arrangement relative to the trichloroacetimidate plane, minimizing steric hindrance while maximizing conjugation with the electron-withdrawing substituents. This spatial arrangement optimizes both electronic delocalization and steric accessibility, making the compound a versatile intermediate in organic synthesis.

Historical Development in Organoimidate Chemistry

The synthesis of trichloroacetimidates originated in the late 20th century as chemists sought thermally stable leaving groups for glycosylation and esterification reactions. Early work focused on simple alkyl derivatives, such as tert-butyl trichloroacetimidate , which demonstrated superior reactivity compared to traditional leaving groups like bromides or tosylates. The introduction of aryl-substituted trichloroacetimidates, including bis(4-cyanophenyl)methyl derivatives, emerged in the 2010s as researchers prioritized tailored electrophilicity and steric control in complex molecular architectures.

A pivotal advancement was the discovery that electron-deficient aryl groups could modulate the reactivity of the imidate group. For instance, the cyano substituents in this compound enhance its stability toward hydrolysis while maintaining high reactivity in nucleophilic substitutions. This balance between stability and reactivity has made it invaluable in synthesizing sterically hindered esters and ethers, particularly in pharmaceutical intermediates.

Position Within Trichloroacetimidate Derivative Classifications

Trichloroacetimidates are broadly classified by their R-group substituents , which dictate their physicochemical and reactive profiles. This compound belongs to the bis-aryl trichloroacetimidate subclass, distinguished by its two aromatic rings and electron-withdrawing cyano groups. This places it in contrast to:

- Alkyl derivatives (e.g., tert-butyl trichloroacetimidate), which prioritize steric bulk over electronic modulation.

- Mono-aryl derivatives (e.g., 4-bromophenylmethyl trichloroacetimidate), which lack the dual electronic effects of bis-cyano substitution.

Table 2: Comparative Analysis of Trichloroacetimidate Derivatives

The unique combination of dual cyano groups and aryl substitution in this compound enables its use in environments where both electronic stabilization and precise steric control are required. For example, its application in synthesizing meta-substituted aromatic ethers leverages the cyano groups' ability to direct electrophilic substitution while the trichloroacetimidate group acts as a transient protecting moiety.

Properties

Molecular Formula |

C17H10Cl3N3O |

|---|---|

Molecular Weight |

378.6 g/mol |

IUPAC Name |

bis(4-cyanophenyl)methyl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C17H10Cl3N3O/c18-17(19,20)16(23)24-15(13-5-1-11(9-21)2-6-13)14-7-3-12(10-22)4-8-14/h1-8,15,23H |

InChI Key |

CKIUKIAMZDUBBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC(=N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

- Acetone : Promotes rapid reaction but may lead to side reactions at high temperatures.

- DCM : Ideal for mild conditions, minimizing decomposition.

Catalyst Choice

- DBU : Enables catalytic turnover, reducing stoichiometric base usage.

- K₂CO₃ : Cost-effective for large-scale synthesis.

pH Control

Neutralization with NaOH prevents residual acidity, critical for imidate stability. Over-neutralization may hydrolyze the product.

Applications and Reactivity

Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is used in:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound reacts with silylated nucleophiles (e.g., N-trimethylsilyl-1,2,4-triazole) in inert solvents (e.g., dichloromethane) to form substituted products. This reaction is central to the industrial synthesis of Letrozole, an aromatase inhibitor .

Example Reaction Pathway:

-

Substitution Mechanism :

Mechanistic Insights

-

Symbiotic Activation : The reaction proceeds via a cationic mechanism where the trichloroacetimidate is protonated by a carboxylic acid or activated by a Lewis acid (e.g., BF₃), forming a carbocation intermediate (Figure 1) .

-

Steric and Electronic Effects : The electron-withdrawing cyano groups on the aromatic rings enhance the stability of the carbocation, facilitating efficient nucleophilic trapping .

Side Reactions and Byproduct Formation

-

Hydrolysis : Under aqueous basic or acidic conditions, the trichloroacetimidate group may hydrolyze to regenerate the alcohol precursor .

-

Competitive Pathways : Competing elimination or rearrangement reactions are minimized by maintaining mild temperatures (20–40°C) and controlled pH .

Comparative Reactivity of Trichloroacetimidates

Stability and Handling

Scientific Research Applications

Intermediate for Letrozole Production

One of the most significant applications of bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is as an intermediate in the synthesis of Letrozole, a medication used to treat breast cancer. The compound facilitates the formation of key intermediates that are essential for the production of Letrozole through a series of reactions involving triazole moieties. The process typically involves reacting bis(4-cyanophenyl)methyl with a triazole derivative in the presence of a Lewis acid catalyst under controlled conditions (ambient to 40°C) .

Synthesis Process Overview:

- Starting Material: 4,4-(Hydroxy methylene) bis benzonitrile

- Reagents: Trichloroacetonitrile and N-silyl derivative of 1,2,4-triazole

- Conditions: Inert solvent environment and optional Lewis acid catalyst

- Outcome: Formation of Letrozole with improved purity and yield compared to previous methods .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by interfering with cell signaling pathways .

Case Study:

- Objective: To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value indicating significant potency against these cancer cells .

Role as a Protecting Group

In synthetic organic chemistry, this compound serves as a protecting group for amines during various reactions. Its ability to form stable derivatives allows chemists to manipulate functional groups selectively without affecting others in complex molecules.

Application Example:

- The compound has been utilized in synthesizing β-lactam antibiotics by providing a protective environment for reactive amine groups during multi-step synthesis processes .

Summary of Applications

| Application Area | Description | Reference Year |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for Letrozole production through reaction with triazole derivatives | 2008 |

| Biological Activity | Potential anticancer properties demonstrated in studies on breast cancer cell lines | 2023 |

| Synthetic Organic Chemistry | Acts as a protecting group for amines in complex organic syntheses | Ongoing |

Mechanism of Action

The mechanism of action of Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In glycosylation reactions, for example, the compound acts as a glycosyl donor, transferring the glycosyl group to an acceptor molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trichloroacetimidates vary in reactivity, stability, and application based on their substituents. Below is a detailed comparison with key analogs:

Table 1: Comparison of Trichloroacetimidate Derivatives

*Inferred properties based on structural analogs.

Key Findings:

Electronic Effects: Bis(aryl)methyl derivatives (e.g., 4-cyanophenyl, 4-fluorophenyl) exhibit enhanced electrophilicity compared to alkyl or benzyl groups due to electron-withdrawing substituents, enabling efficient alkylation under mild conditions . tert-Butyl and PMB variants prioritize steric protection and acid lability, respectively, over electrophilic reactivity .

Synthetic Utility :

- Benzyl and PMB variants are preferred in peptide and natural product synthesis for orthogonal protection strategies .

- Methyl and tert-butyl analogs are cost-effective for large-scale applications but may require optimization to suppress side reactions .

Stability and Side Reactions :

Biological Activity

Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two cyanophenyl groups and a trichloroacetimidate moiety. This configuration is significant for its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as a reactive electrophile. It can interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect cellular functions. The specific pathways and molecular targets can vary based on the biological context being studied .

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit several biological activities:

- Antiviral Activity : Some studies have shown that compounds with similar imidate structures can inhibit viral proteases, which are crucial for viral replication. For instance, related compounds have demonstrated inhibitory effects against Zika virus protease with IC50 values indicating significant potency .

- Antimicrobial Properties : Compounds derived from trichloroacetimidates have been evaluated for their antimicrobial activity. Studies report varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : The compound may induce cytotoxicity in certain cancer cell lines. This effect could be attributed to the disruption of cellular processes through covalent modification of proteins involved in cell cycle regulation .

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral properties of related trichloroacetimidates found that these compounds could effectively inhibit viral proteases necessary for Zika virus replication. The structure-activity relationship (SAR) analysis revealed that modifications to the trichloroacetimidate moiety significantly influenced antiviral potency .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of various trichloroacetimidates against a range of pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant infections .

Data Tables

Q & A

Q. What are the established synthetic pathways for Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving trichloroacetonitrile and bis(4-cyanophenyl)methanol. Key steps include:

- Reagent stoichiometry : Use a 1.2:1 molar ratio of trichloroacetonitrile to the alcohol precursor to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/hexane yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield optimization : Reaction under inert atmosphere (N₂/Ar) at 0–5°C reduces decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR in CDCl₃ identifies cyanophenyl (δ 7.6–7.8 ppm) and trichloroacetimidate (δ 8.2–8.5 ppm) groups.

- FTIR : Confirm C≡N (2240 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Exact mass validation using ESI+ mode (theoretical [M+H]⁺ = 423.97) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Short-term : Store at –20°C in amber vials under desiccant (e.g., silica gel) to prevent hydrolysis.

- Long-term : Lyophilized samples in argon-sealed ampules retain stability >12 months.

- Thermal analysis : TGA/DSC reveals decomposition onset at 120°C, critical for handling during reactions .

Q. What solvents are compatible with this compound for experimental applications?

Polar aprotic solvents (DMF, DMSO) enhance solubility for reaction conditions, while non-polar solvents (toluene, hexane) are ideal for crystallization. Avoid protic solvents (e.g., methanol) due to imidate group hydrolysis .

Q. How can researchers align studies on this compound with a theoretical framework?

Link synthesis and reactivity to:

- Electrophilic reactivity : Trichloroacetimidate’s role as a leaving group in glycosylation or alkylation mechanisms.

- Cyanophenyl electronic effects : DFT calculations to model electron-withdrawing effects on reaction kinetics .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported reactivity of the trichloroacetimidate group?

Q. How can computational methods predict the compound’s behavior in novel reaction systems?

Q. What strategies elucidate structure-activity relationships in catalytic applications?

- Single-crystal XRD : Resolve steric effects of the bis(4-cyanophenyl) group on catalyst-substrate interactions.

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps in catalytic cycles .

Q. How can researchers address discrepancies in thermal decomposition profiles across studies?

- Hyphenated techniques : TG-DSC-MS couples thermal analysis with evolved gas detection to identify decomposition byproducts.

- Isoconversional methods (e.g., Friedman) : Calculate activation energy () variability across heating rates .

Q. What methodologies assess environmental or biological impacts of this compound?

- Ecotoxicology assays : Use Daphnia magna or algae models to evaluate aquatic toxicity (EC₅₀).

- Degradation studies : UV/H₂O₂ advanced oxidation processes quantify half-life under simulated environmental conditions .

Q. How can AI-driven platforms optimize reaction conditions for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.